molecular formula C14H22N4O2 B3027991 tert-Butyl (3S)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate CAS No. 1448850-54-1

tert-Butyl (3S)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate

Cat. No. B3027991
CAS RN: 1448850-54-1
M. Wt: 278.35
InChI Key: ZGTDOCGOWZXXGI-NSHDSACASA-N
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Description

The compound “tert-Butyl (3S)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate” is likely to be an organic compound containing a pyrrolidine ring, a pyrimidine ring, and a tert-butyl group. Pyrrolidine is a five-membered ring with one nitrogen atom, and pyrimidine is a six-membered ring with two nitrogen atoms. The tert-butyl group is a branched alkyl group with a central carbon atom connected to three methyl groups .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a pyrrolidine derivative with a pyrimidine derivative in the presence of a suitable catalyst. The tert-butyl group could be introduced using a tert-butylating agent .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a pyrimidine ring, and a tert-butyl group. The spatial arrangement of these groups could have significant implications for the compound’s reactivity and properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrolidine and pyrimidine rings, as well as the tert-butyl group. The pyrrolidine ring could undergo reactions at the nitrogen atom, while the pyrimidine ring could react at the carbon or nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine and pyrimidine rings could contribute to its polarity and potentially its solubility in various solvents .

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. It could potentially interact with biological targets through the pyrimidine ring, which is a common structural motif in many bioactive compounds .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

tert-butyl (3S)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-10-7-12(16-9-15-10)17-11-5-6-18(8-11)13(19)20-14(2,3)4/h7,9,11H,5-6,8H2,1-4H3,(H,15,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTDOCGOWZXXGI-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NC2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC=N1)N[C@H]2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101116196
Record name 1-Pyrrolidinecarboxylic acid, 3-[(6-methyl-4-pyrimidinyl)amino]-, 1,1-dimethylethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101116196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3S)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate

CAS RN

1448850-54-1
Record name 1-Pyrrolidinecarboxylic acid, 3-[(6-methyl-4-pyrimidinyl)amino]-, 1,1-dimethylethyl ester, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448850-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-[(6-methyl-4-pyrimidinyl)amino]-, 1,1-dimethylethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101116196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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